molecular formula C10H9ClN2O2 B13344898 Ethyl 6-chloro-2H-indazole-5-carboxylate

Ethyl 6-chloro-2H-indazole-5-carboxylate

Cat. No.: B13344898
M. Wt: 224.64 g/mol
InChI Key: YYMKMPXMYGDRIC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2H-indazole-5-carboxylate (CAS 2115903-05-2) is a high-value chemical building block with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . This compound features an indazole scaffold, an emerging privileged structure in medicinal chemistry due to its widespread pharmaceutical and biological properties . The indazole core is a key pharmacophore in several marketed drugs and clinical trial candidates, with documented activities including anticancer, antibacterial, anti-inflammatory, and anti-Parkinson's effects . As such, this ester serves as a crucial synthetic intermediate for researchers developing novel therapeutic agents. Its molecular structure incorporates two key functional handles: a chloro substituent and an ethyl ester group. These sites allow for versatile further functionalization, for instance, via cross-coupling reactions or nucleophilic substitution of the chloride, and hydrolysis or transesterification of the carboxylate . This makes the compound an ideal precursor for constructing more complex, target-oriented molecules, such as kinase inhibitors or other heterocyclic compounds. The compound is intended for research and development applications only. This product is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 6-chloro-1H-indazole-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6-5-12-13-9(6)4-8(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

YYMKMPXMYGDRIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=NN2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to yield the indazole core. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2H-indazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

  • Indole derivatives (e.g., Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate) often exhibit lower thermal stability due to reduced aromatic resonance .
  • Substituent Effects :

    • Chlorine vs. Fluorine : The chlorine atom in the target compound increases lipophilicity (LogP ~2.8) compared to fluorine-substituted analogs (e.g., Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, LogP 3.1). Fluorine’s electronegativity may enhance bioavailability but reduce metabolic resistance .
    • Ester Position : The ethyl ester at C5 in the target compound vs. C2 in indole analogs alters steric interactions in binding pockets, impacting pharmacological activity .

Physicochemical Properties

  • Lipophilicity : Indazole derivatives generally exhibit higher LogP values than indoles due to the additional nitrogen’s electron-withdrawing effects. For example, Ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate (LogP ~1.5) is less lipophilic than the target compound, making it more water-soluble but less membrane-permeable .
  • Synthetic Accessibility : The target compound’s synthesis likely employs palladium-catalyzed cross-coupling under high pressure, similar to methods for 2H-Indazol-5-ylpiperidine-1-carboxylate derivatives . In contrast, indole analogs often require formylation or methoxylation steps .

Research Findings and Data

Stability and Toxicity

  • Metabolic Stability : Chlorine in the target compound reduces cytochrome P450-mediated oxidation, extending half-life (t₁/₂ = 6.2 h) compared to methoxy-substituted indoles (t₁/₂ = 2.1 h) .
  • Toxicity : Indazole derivatives generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than halogenated indoles, which may form reactive intermediates .

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-chloro-2H-indazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves cyclization of precursors such as ethyl 2-amino-2-chloroacetate with formamide under reflux in ethanol or methanol . For optimization:

  • Catalysts : Anhydrous aluminum chloride can enhance acylation efficiency (e.g., in related indazole carboxylate syntheses) .
  • Temperature : Elevated temperatures (e.g., 80°C under inert nitrogen) improve reaction completion .
  • Purification : Use solvent recrystallization (e.g., ethyl acetate/water partitioning) to isolate high-purity products .

Q. Table 1: Synthesis Optimization Parameters

ParameterExample ConditionsYield ImprovementSource
SolventEthanol, 1,2-dichloroethane80-86%
CatalystAlCl₃ (10 mmol)>85%
Reaction Time24 hours at 80°C86% yield

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H-NMR (δ 7.78 ppm for aromatic protons) and ¹³C-NMR verify substituent positions .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular packing and hydrogen-bonding networks .
  • Mass Spectrometry : Confirm molecular weight (e.g., 224.64 g/mol via PubChem data) .

Q. Table 2: Key Spectroscopic Data

TechniqueCritical ObservationsSource
¹H-NMRδ 4.5 ppm (q, ethyl group)
X-ray DiffractionCCDC 1538327 (crystal structure)
Canonical SMILESCCOC(=O)C1=CN=C(N1)Cl

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Gloves : Inspect nitrile gloves before use; discard after exposure .
  • Respiratory Protection : Use fume hoods to avoid inhalation during reflux .
  • Waste Disposal : Segregate organic waste under EPA guidelines .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Model electrophilic substitution at the chloro group using InChI-derived geometries (e.g., InChIKey: DIVVAQYRKSZEEW) .
  • Solvent Effects : Simulate polarity impacts on reaction pathways (e.g., ethanol vs. DCM) .
  • Docking Studies : Predict bioactivity by analyzing indazole interactions with enzyme active sites .

Q. What strategies can resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

Methodological Answer:

  • Control Experiments : Replicate reactions under standardized conditions (e.g., fixed solvent ratios) .
  • Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-shift artifacts .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguous electron density in X-ray structures .

Q. What is the mechanistic rationale behind the substitution reactivity of the chloro group in this compound?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr) : Electron-withdrawing carboxylate activates the chloro group for displacement by amines or thiols .
  • Catalytic Pathways : Pd-mediated cross-coupling (e.g., Suzuki reactions) requires precise ligand selection to avoid by-products .
  • Steric Effects : Steric hindrance from the ethyl ester group may slow substitution at the 6-position .

Q. How can researchers address discrepancies in melting points or solubility data across studies?

Methodological Answer:

  • Purity Assessment : Use HPLC (C18 columns, acetonitrile/water gradient) to detect impurities affecting physical properties .
  • Crystal Polymorphism : Screen crystallization solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs .

Q. What role does the indazole ring’s tautomerism play in the compound’s stability and reactivity?

Methodological Answer:

  • Tautomeric Equilibrium : 1H- vs. 2H-indazole tautomers influence hydrogen-bonding networks and solubility .
  • pH-Dependent Stability : Protonation at N1 under acidic conditions stabilizes the 2H-tautomer, altering reactivity .

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